5-Bromo-2-chloro-4-methylpyrimidine CAS number
5-Bromo-2-chloro-4-methylpyrimidine CAS number
An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyrimidine
Introduction
5-Bromo-2-chloro-4-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its strategic placement of reactive halogen atoms at the C2 and C5 positions, combined with the directing effect of the methyl group, makes it a valuable intermediate for creating a diverse range of more complex molecules. For researchers and professionals in drug discovery and materials science, this pyrimidine derivative offers a scaffold for constructing novel compounds with potential biological activity.[1] The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, providing a powerful tool for molecular design and the synthesis of targeted therapies.[2]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 5-Bromo-2-chloro-4-methylpyrimidine is presented below. This data is essential for laboratory handling, reaction planning, and safety protocol implementation.
Table 1: Physicochemical Properties of 5-Bromo-2-chloro-4-methylpyrimidine
| Property | Value | Reference |
| CAS Number | 633328-95-7 | [3][4] |
| Molecular Formula | C₅H₄BrClN₂ | [3][5] |
| Molecular Weight | 207.46 g/mol | [3][5] |
| IUPAC Name | 5-bromo-2-chloro-4-methylpyrimidine | [3][4] |
| Physical Form | Solid | [3][4] |
| Purity | ≥97% | [3][4] |
| Boiling Point | 281.5 ± 20.0 °C at 760 mmHg | [4] |
| SMILES | CC1=NC(Cl)=NC=C1Br | [3][5] |
| InChI Key | IIALSLVGUGOODS-UHFFFAOYSA-N | [3] |
Table 2: Hazard and Safety Information
| Category | Codes and Statements | Reference |
| Signal Word | Warning | [4][5] |
| Pictograms | GHS07 (Harmful) | [4][5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [4] |
| Storage | Store at room temperature. | [4] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-chloro-4-methylpyrimidine can be achieved through various routes. One documented method involves the reaction of a dichlorinated pyrimidine with an organometallic reagent.
Experimental Protocol: Synthesis from 5-Bromo-2,4-dichloropyrimidine
This protocol describes the synthesis via selective methylation using a Grignard reagent.[6]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add methylmagnesium bromide solution (3M in diethyl ether, 1.1 eq.) dropwise to the cooled solution while stirring.
-
Maintain the reaction temperature at 0°C and continue stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).[6]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure 5-Bromo-2-chloro-4-methylpyrimidine.
Caption: Synthetic workflow for 5-Bromo-2-chloro-4-methylpyrimidine.
Chemical Reactivity and Synthetic Applications
The utility of 5-Bromo-2-chloro-4-methylpyrimidine in drug discovery stems from the differential reactivity of its two halogen atoms.[2] In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity order is typically C-Br > C-Cl.[2] This allows for selective functionalization at the C5-bromo position. Conversely, the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing an orthogonal route for modification.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C5
This protocol is a general guideline for the selective C-C bond formation at the C5 position.
Materials:
-
5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq.)
-
Arylboronic acid or ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloro-4-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-120°C.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-aryl-2-chloro-4-methylpyrimidine product.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2
This protocol outlines the substitution of the C2-chloro group with a nucleophile, such as an amine.
Materials:
-
5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq.)
-
Amine nucleophile (1.0-1.2 eq.)
-
Base (e.g., triethylamine or DIPEA, 1.5-2.0 eq., if the amine is a salt)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2-chloro-4-methylpyrimidine in the chosen solvent.
-
Add the amine nucleophile and the base (if required).
-
Heat the reaction mixture to reflux (typically 80-120°C).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-amino-5-bromo-4-methylpyrimidine derivative.
Caption: Selective functionalization pathways for the pyrimidine core.
Spectroscopic Analysis and Characterization
Table 3: Expected Spectroscopic Data
| Technique | Expected Features | Reference |
| ¹H NMR | A singlet for the pyrimidine proton (C6-H) and a singlet for the methyl group (C4-CH₃). Chemical shifts will be influenced by the halogen substituents. | [8] |
| ¹³C NMR | Five distinct carbon signals. The carbons attached to the halogens (C2, C5) will be significantly shifted. | [8] |
| Mass Spec. (MS) | A characteristic molecular ion cluster due to the isotopic abundance of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). | [8] |
| FTIR | Characteristic peaks for C-H, C=C, and C=N stretching within the aromatic pyrimidine ring system. | [9] |
Experimental Protocol: NMR and MS Data Acquisition
1. NMR Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
2. ¹H NMR Data Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
-
Typical parameters: 16-64 scans for optimal signal-to-noise.[8]
3. ¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]
-
Typical parameters: 1024-4096 scans due to the low natural abundance of ¹³C.[8]
4. Mass Spectrometry (MS) Data Acquisition:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one bromine and one chlorine atom.
Conclusion
5-Bromo-2-chloro-4-methylpyrimidine is a key intermediate for chemical synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties, established synthetic routes, and predictable, orthogonal reactivity at its two halogenated positions make it an invaluable tool for researchers. The ability to perform selective Suzuki-Miyaura couplings at the C5 position and nucleophilic aromatic substitutions at the C2 position allows for the systematic and efficient construction of diverse molecular libraries, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Bromo-2-chloro-4-methylpyrimidine | 633328-95-7 [sigmaaldrich.com]
- 5. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Bromo-2-chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
